Methanesulfonic acid; tetrabutylammonium ion
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Overview
Description
Methanesulfonic acid; tetrabutylammonium ion is a compound that combines methanesulfonic acid with the tetrabutylammonium ion. Methanesulfonic acid is an organosulfur compound with the formula CH₃SO₃H, known for its strong acidity and high solubility in water and organic solvents . The tetrabutylammonium ion, on the other hand, is a quaternary ammonium ion with the formula [(C₄H₉)₄N]⁺, commonly used as a phase-transfer catalyst in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methanesulfonic acid can be synthesized through the oxidation of dimethyl sulfide using various oxidizing agents such as chlorine or nitric acid . The tetrabutylammonium ion is typically prepared by the quaternization of tributylamine with butyl bromide . The combination of methanesulfonic acid and tetrabutylammonium ion can be achieved by mixing methanesulfonic acid with tetrabutylammonium hydroxide or tetrabutylammonium chloride in an appropriate solvent .
Industrial Production Methods
Industrial production of methanesulfonic acid involves the oxidation of dimethyl disulfide with nitric acid, followed by purification steps to obtain high-purity methanesulfonic acid . The tetrabutylammonium ion is produced on an industrial scale through the quaternization of tributylamine with butyl bromide, followed by purification to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Methanesulfonic acid; tetrabutylammonium ion undergoes various chemical reactions, including:
Oxidation: Methanesulfonic acid can be oxidized to form methanesulfonate salts.
Reduction: The tetrabutylammonium ion can participate in reduction reactions, often acting as a phase-transfer catalyst.
Substitution: Methanesulfonic acid can undergo substitution reactions to form esters and other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chlorine and nitric acid.
Substitution: Alcohols and other nucleophiles can react with methanesulfonic acid under acidic conditions to form esters.
Major Products
Oxidation: Methanesulfonate salts.
Reduction: Reduced organic compounds with the tetrabutylammonium ion acting as a catalyst.
Substitution: Esters and other derivatives of methanesulfonic acid.
Scientific Research Applications
Methanesulfonic acid; tetrabutylammonium ion has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of methanesulfonic acid; tetrabutylammonium ion involves its strong acidity and ability to act as a phase-transfer catalyst. Methanesulfonic acid can donate protons to facilitate various chemical reactions, while the tetrabutylammonium ion can transfer reactants between different phases, enhancing reaction rates and yields .
Comparison with Similar Compounds
Similar Compounds
Sulfuric Acid: Another strong acid with similar acidity but higher corrosivity.
Hydrochloric Acid: Strong acid with different solubility and reactivity properties.
Tetraethylammonium Ion: Similar quaternary ammonium ion with different alkyl groups.
Uniqueness
Methanesulfonic acid; tetrabutylammonium ion is unique due to its combination of strong acidity and phase-transfer catalytic properties. This makes it particularly useful in organic synthesis and industrial applications where both properties are advantageous .
Properties
Molecular Formula |
C17H40NO3S+ |
---|---|
Molecular Weight |
338.6 g/mol |
IUPAC Name |
methanesulfonic acid;tetrabutylazanium |
InChI |
InChI=1S/C16H36N.CH4O3S/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;1-5(2,3)4/h5-16H2,1-4H3;1H3,(H,2,3,4)/q+1; |
InChI Key |
XHYYGJAYKIYARQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.CS(=O)(=O)O |
Origin of Product |
United States |
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